4-Benzylamino-3-nitrocoumarin 4-Benzylamino-3-nitrocoumarin
Brand Name: Vulcanchem
CAS No.: 50527-29-2
VCID: VC15732327
InChI: InChI=1S/C16H12N2O4/c19-16-15(18(20)21)14(12-8-4-5-9-13(12)22-16)17-10-11-6-2-1-3-7-11/h1-9,17H,10H2
SMILES:
Molecular Formula: C16H12N2O4
Molecular Weight: 296.28 g/mol

4-Benzylamino-3-nitrocoumarin

CAS No.: 50527-29-2

Cat. No.: VC15732327

Molecular Formula: C16H12N2O4

Molecular Weight: 296.28 g/mol

* For research use only. Not for human or veterinary use.

4-Benzylamino-3-nitrocoumarin - 50527-29-2

Specification

CAS No. 50527-29-2
Molecular Formula C16H12N2O4
Molecular Weight 296.28 g/mol
IUPAC Name 4-(benzylamino)-3-nitrochromen-2-one
Standard InChI InChI=1S/C16H12N2O4/c19-16-15(18(20)21)14(12-8-4-5-9-13(12)22-16)17-10-11-6-2-1-3-7-11/h1-9,17H,10H2
Standard InChI Key DLBIJZSVHCCMOX-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)CNC2=C(C(=O)OC3=CC=CC=C32)[N+](=O)[O-]

Introduction

Structural and Chemical Characteristics

Molecular Structure and Isomerism

The compound’s structure includes a coumarin scaffold (2H-chromen-2-one) with substituents at positions 3 and 4:

  • Position 3: Nitro group (-NO₂), contributing to electron-withdrawing effects.

  • Position 4: Benzylamino group (-NHCH₂C₆H₅), introducing steric bulk and hydrogen-bonding capacity .

The nitro group’s electron-withdrawing nature influences the coumarin’s π-conjugated system, altering its electronic properties and reactivity.

Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₆H₁₂N₂O₄
Molecular Weight296.28 g/mol
IUPAC Name4-(Benzylamino)-3-nitrochromen-2-one
SMILESC1=CC=C(C=C1)CNC2=C(C(=O)OC3=CC=CC=C32)N+[O-]
InChIKeyDLBIJZSVHCCMOX-UHFFFAOYSA-N

Synthesis and Spectral Characterization

Synthetic Routes

The synthesis of 4-benzylamino-3-nitrocoumarin typically involves nucleophilic aromatic substitution. A key precursor is 4-chloro-3-nitrocoumarin, which reacts with benzylamine derivatives under basic conditions .

Reaction Mechanism:

  • Precursor Preparation: 4-Chloro-3-nitrocoumarin is synthesized via phosphorylation of 4-hydroxy-3-nitrocoumarin using POCl₃ in DMF .

  • Amination: The chloride group in 4-chloro-3-nitrocoumarin is displaced by benzylamine in ethyl acetate, catalyzed by triethylamine (TEA) at reflux .

Example Reaction:

4-Chloro-3-nitrocoumarin+BenzylamineEtOAc, TEA4-Benzylamino-3-nitrocoumarin\text{4-Chloro-3-nitrocoumarin} + \text{Benzylamine} \xrightarrow{\text{EtOAc, TEA}} \text{4-Benzylamino-3-nitrocoumarin}

Spectral Data and Structural Validation

Spectral analysis confirms the compound’s structure:

  • ¹H NMR: Peaks for aromatic protons (δ 7.2–8.0 ppm), NH (δ 5.2 ppm), and methylene (-CH₂-) groups (δ 3.8 ppm) .

  • ¹³C NMR: Resonances at δ 168.5 ppm (C=O), δ 150.5 ppm (C-3), and δ 135.2 ppm (C-4) .

  • IR: Strong absorption at 1681 cm⁻¹ (C=O stretch) and 1335 cm⁻¹ (NO₂ symmetric stretching) .

Pharmacological Profile

Antimicrobial Activity

4-Benzylamino-3-nitrocoumarin exhibits broad-spectrum antimicrobial effects, particularly against gastrointestinal pathogens. The nitro group undergoes reductive activation, generating reactive intermediates that disrupt microbial membranes or DNA .

Neuropharmacological Effects

Animal studies demonstrate anxiolytic-like activity in BALB/c mice. At doses of 25–100 mg/kg, the compound reduces anxiety in light/dark, open-field, and horizontal wire tests without sedation . The benzylamino group enhances blood-brain barrier penetration, enabling central nervous system effects .

Comparative Biological Activity

Property4-Benzylamino-3-nitrocoumarinAnalogues (e.g., 4-Sec-Butylamino)
Anxiolytic Dose (mg/kg)50–10025–50
Antimicrobial SpectrumBroadNarrow
Sedative EffectsMinimalNone
Data Source:

Mechanism of Action

Nitro Group Reactivity

The nitro group undergoes enzymatic reduction to nitroso or hydroxylamine intermediates, which:

  • Generate free radicals, damaging microbial proteins and nucleic acids.

  • Modulate neurotransmitter systems (e.g., GABAergic pathways) in anxiety models .

Benzylamino Substituent Interactions

The benzylamino group:

  • Enhances lipophilicity, improving membrane permeability.

  • Forms hydrogen bonds with target proteins, stabilizing binding .

Research Findings and Applications

Future Directions

  • Derivative Optimization: Modifying the benzylamino group (e.g., alkyl chain length) to improve selectivity .

  • Toxicity Studies: Assessing hepatic and renal effects in preclinical models.

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